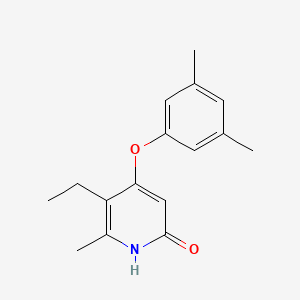
4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is an organic compound belonging to the class of diarylethers This compound is characterized by its unique structure, which includes a pyridinone core substituted with a dimethylphenoxy group, an ethyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one typically involves the reaction of 3,5-dimethylphenol with appropriate pyridinone precursors under controlled conditions. One common method involves the use of sodium hydride (NaH) in dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone in aqueous medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinone moieties.
Common Reagents and Conditions
Oxidation: Oxone in water medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the phenoxy or pyridinone sites.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: This compound shares a similar phenoxy group and has shown antiviral activity.
5-Alkyl-2,4,6-trichloropyrimidines: These compounds also contain phenoxy groups and are used in various chemical syntheses.
Uniqueness
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups, along with the dimethylphenoxy moiety, contributes to its versatility in various applications.
Propiedades
Número CAS |
651778-59-5 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H19NO2/c1-5-14-12(4)17-16(18)9-15(14)19-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,17,18) |
Clave InChI |
UDBNRWYIGALRQV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C=C1OC2=CC(=CC(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


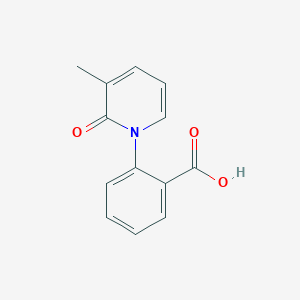
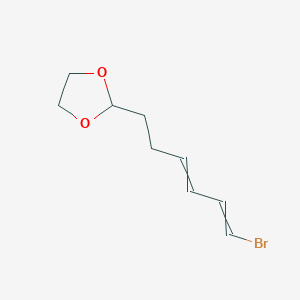
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)

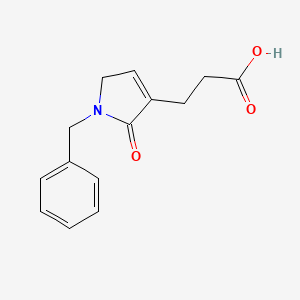

![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)

![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
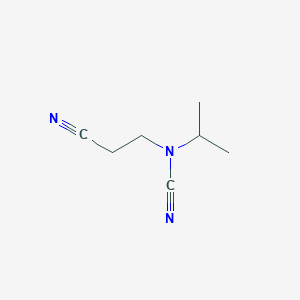

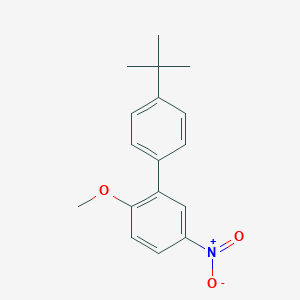
![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
